molecular formula C20H23ClN2O3S B3712985 N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3-ethoxybenzamide

N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3-ethoxybenzamide

Cat. No.: B3712985
M. Wt: 406.9 g/mol
InChI Key: NRJCTFAFSNCISM-UHFFFAOYSA-N
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Description

N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3-ethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, and a hydroxyphenyl group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3-ethoxybenzamide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Formation of the Core Structure: This step involves the reaction of 5-tert-butyl-3-chloro-2-hydroxybenzene with appropriate reagents to form the core structure.

    Introduction of the Carbamothioyl Group: The core structure is then reacted with thiocarbamoyl chloride under controlled conditions to introduce the carbamothioyl group.

    Ethoxylation: The final step involves the ethoxylation of the benzamide group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3-ethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-1-naphthamide
  • N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide

Uniqueness

N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-5-26-14-8-6-7-12(9-14)18(25)23-19(27)22-16-11-13(20(2,3)4)10-15(21)17(16)24/h6-11,24H,5H2,1-4H3,(H2,22,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJCTFAFSNCISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)C(C)(C)C)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3-ethoxybenzamide

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